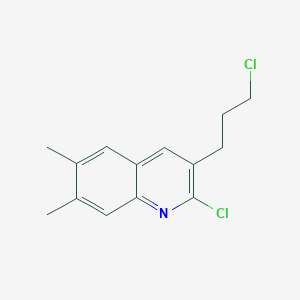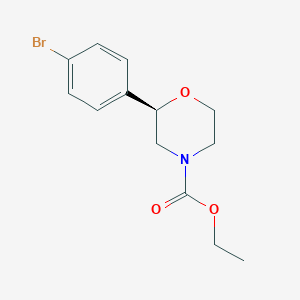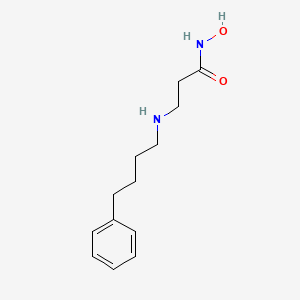![molecular formula C27H28O5S2 B12632975 Tert-butyl[2-{[3-(propylsulfonyl)phenyl]ethynyl}-4-(2-thienyl)phenoxy]acetate](/img/structure/B12632975.png)
Tert-butyl[2-{[3-(propylsulfonyl)phenyl]ethynyl}-4-(2-thienyl)phenoxy]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl[2-{[3-(propylsulfonyl)phenyl]ethynyl}-4-(2-thienyl)phenoxy]acetate is a complex organic compound with a unique structure that includes a tert-butyl group, a phenyl ring substituted with a propylsulfonyl group, an ethynyl linkage, and a thienyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl[2-{[3-(propylsulfonyl)phenyl]ethynyl}-4-(2-thienyl)phenoxy]acetate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Ethynyl Intermediate: The ethynyl group is introduced through a coupling reaction, such as the Sonogashira coupling, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Introduction of the Propylsulfonyl Group: The propylsulfonyl group can be introduced through a sulfonation reaction, where a suitable sulfonyl chloride reacts with the phenyl ring.
Formation of the Thienyl Intermediate: The thienyl group is introduced through a similar coupling reaction, ensuring the correct positioning on the phenyl ring.
Final Coupling and Esterification: The final step involves coupling the intermediate compounds and esterifying the resulting product with tert-butyl acetate under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl[2-{[3-(propylsulfonyl)phenyl]ethynyl}-4-(2-thienyl)phenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially reducing the ethynyl group to an alkene or alkane.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl or thienyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
Tert-butyl[2-{[3-(propylsulfonyl)phenyl]ethynyl}-4-(2-thienyl)phenoxy]acetate has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new materials or pharmaceuticals.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Research may explore its use as a therapeutic agent, particularly if it exhibits biological activity such as anti-inflammatory or anticancer properties.
Industry: The compound could be used in the development of new polymers, coatings, or other industrial materials.
Wirkmechanismus
The mechanism of action of tert-butyl[2-{[3-(propylsulfonyl)phenyl]ethynyl}-4-(2-thienyl)phenoxy]acetate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethynyl and thienyl groups could play a role in these interactions, potentially affecting the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl [2-{[3-(propylsulfonyl)phenyl]ethynyl}-4-(2-thienyl)phenoxy]acetate: Similar in structure but with different substituents or functional groups.
Tert-butyl [2-{[3-(methylsulfonyl)phenyl]ethynyl}-4-(2-thienyl)phenoxy]acetate: A similar compound with a methylsulfonyl group instead of a propylsulfonyl group.
Tert-butyl [2-{[3-(propylsulfonyl)phenyl]ethynyl}-4-(2-furyl)phenoxy]acetate: A similar compound with a furyl group instead of a thienyl group.
Uniqueness
The uniqueness of tert-butyl[2-{[3-(propylsulfonyl)phenyl]ethynyl}-4-(2-thienyl)phenoxy]acetate lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties
Eigenschaften
Molekularformel |
C27H28O5S2 |
|---|---|
Molekulargewicht |
496.6 g/mol |
IUPAC-Name |
tert-butyl 2-[2-[2-(3-propylsulfonylphenyl)ethynyl]-4-thiophen-2-ylphenoxy]acetate |
InChI |
InChI=1S/C27H28O5S2/c1-5-16-34(29,30)23-9-6-8-20(17-23)11-12-21-18-22(25-10-7-15-33-25)13-14-24(21)31-19-26(28)32-27(2,3)4/h6-10,13-15,17-18H,5,16,19H2,1-4H3 |
InChI-Schlüssel |
DUZLRCZSNHOMCC-UHFFFAOYSA-N |
Kanonische SMILES |
CCCS(=O)(=O)C1=CC=CC(=C1)C#CC2=C(C=CC(=C2)C3=CC=CS3)OCC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


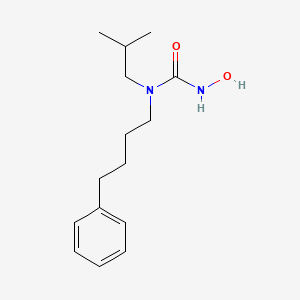
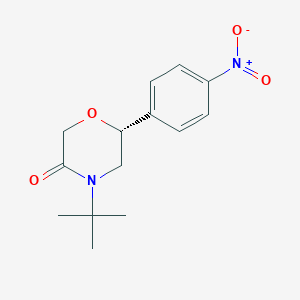
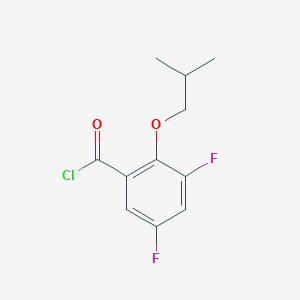
![4,5-Bis[2-(4-bromophenyl)hydrazinylidene]-9,10-dihydroanthracene-1,8(4H,5H)-dione](/img/structure/B12632915.png)
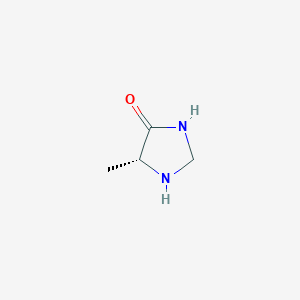
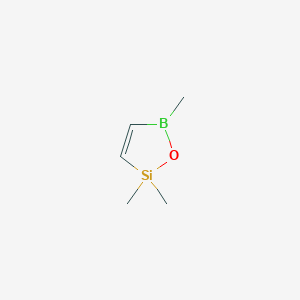
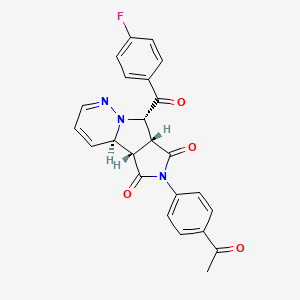
![4-[(7-oxo-8H-1,8-naphthyridin-4-yl)amino]-N-phenylbenzamide](/img/structure/B12632924.png)
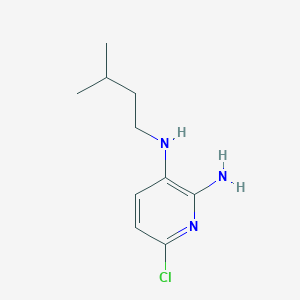
![2(3H)-Benzoxazolone,3-[2-[4-[(2-bromo-3,4-dimethoxyphenyl)sulfonyl]-2-(1-pyrrolidinylmethyl)-1-piperazinyl]-2-oxoethyl]-5-chloro-](/img/structure/B12632929.png)
